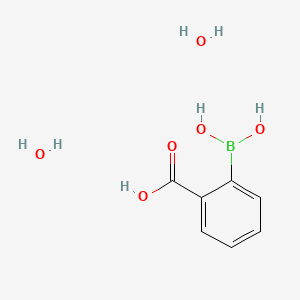
2-羧基苯基硼酸二水合物
描述
科学研究应用
2-Carboxyphenylboronic acid dihydrate has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known for their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins . This property allows them to interact with various biological targets and modify their function.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
生化分析
Biochemical Properties
They can form reversible covalent complexes with proteins, particularly those with serine or threonine residues . The nature of these interactions is typically dependent on the specific structure of the boronic acid and the protein .
Cellular Effects
Boronic acids have been shown to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 2-Carboxyphenylboronic acid dihydrate can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzoic acid with a boronic acid reagent under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the coupling reaction, resulting in the formation of 2-carboxyphenylboronic acid .
Industrial Production Methods: Industrial production of 2-carboxyphenylboronic acid dihydrate often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
化学反应分析
Types of Reactions: 2-Carboxyphenylboronic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
相似化合物的比较
- 4-Carboxyphenylboronic acid
- 3-Carboxyphenylboronic acid
- 2,4-Dimethoxy-5-pyrimidinylboronic acid
- 6-Bromo-3-pyridinylboronic acid
Comparison: 2-Carboxyphenylboronic acid dihydrate is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to 4-carboxyphenylboronic acid and 3-carboxyphenylboronic acid, the position of the carboxyl group in 2-carboxyphenylboronic acid dihydrate provides distinct steric and electronic effects, making it particularly effective in certain coupling reactions .
属性
IUPAC Name |
2-boronobenzoic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4.2H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4,11-12H,(H,9,10);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFHPLIGSGHNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)O)(O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679598 | |
| Record name | 2-Boronobenzoic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257650-88-6 | |
| Record name | 2-Boronobenzoic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257650-88-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


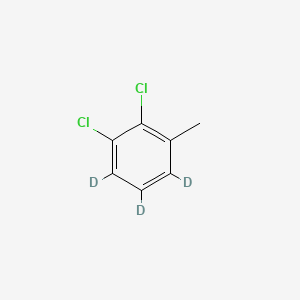
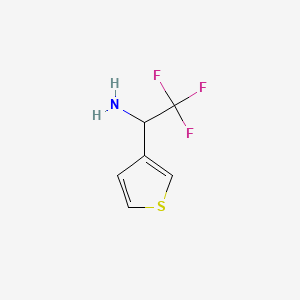

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)
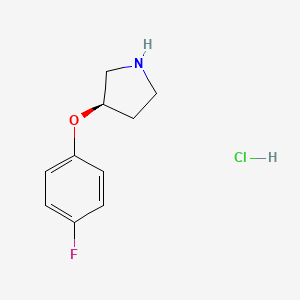
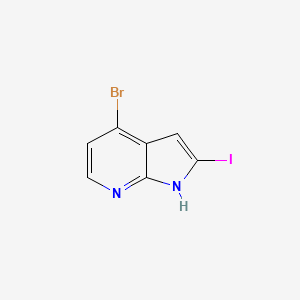
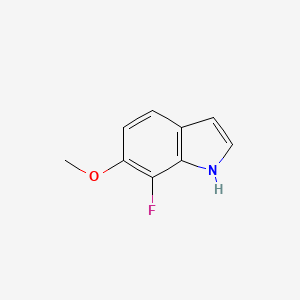
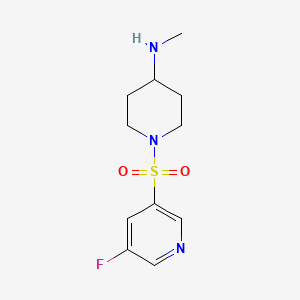
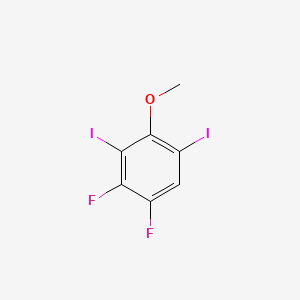
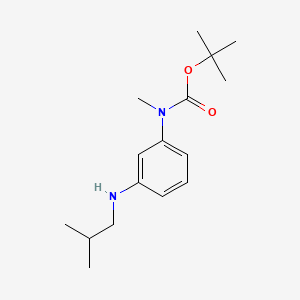
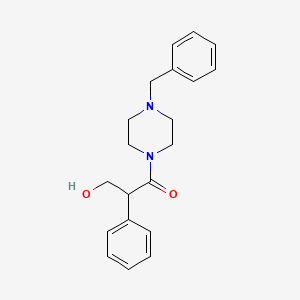
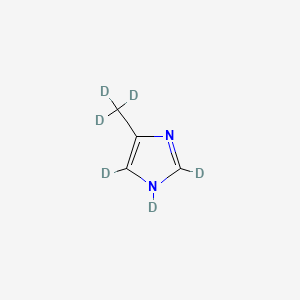
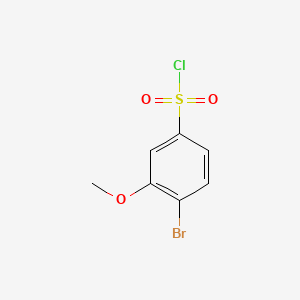
![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)
